Tartaric anhydride dibenzoate
Overview
Description
Tartaric anhydride dibenzoate is a chemical compound with the molecular formula C18H14O8. It is derived from tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. This compound is known for its role in chiral resolution processes and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tartaric anhydride dibenzoate typically involves the reaction of tartaric acid with benzoyl chloride in the presence of a catalyst such as copper sulfate and a solvent like toluene. The reaction proceeds through the formation of an intermediate, dibenzoyl tartaric anhydride, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux and maintained for several hours to complete the reaction .
Chemical Reactions Analysis
Types of Reactions: Tartaric anhydride dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dibenzoyl tartaric acid.
Substitution Reactions: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and toluene are commonly used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Dibenzoyl Tartaric Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
Tartaric anhydride dibenzoate has several applications in scientific research:
Chiral Resolution: It is widely used as a chiral resolving agent for the separation of racemic mixtures into their enantiomers.
Asymmetric Catalysis: The compound serves as a ligand in the synthesis of chiral transition metal complexes, which are used in asymmetric catalysis.
Pharmaceutical Research: It is used in the synthesis of chiral drugs and in the study of their pharmacological properties
Mechanism of Action
The mechanism of action of tartaric anhydride dibenzoate involves its ability to form chiral complexes with various substrates. This property is utilized in chiral resolution processes, where the compound interacts with racemic mixtures to form diastereomeric complexes that can be separated based on their different physical properties. The molecular targets and pathways involved include the formation of hydrogen bonds and coordination bonds with the substrates .
Comparison with Similar Compounds
Dibenzoyl-L-tartaric Acid: Similar in structure but differs in its specific applications and properties.
Di-p-toluoyl-L-tartaric Acid: Another derivative of tartaric acid used in chiral resolution.
O,O’-Diacetyl-L-tartaric Anhydride: Used in similar applications but with different reactivity and properties
Uniqueness: Tartaric anhydride dibenzoate is unique due to its specific structure, which allows it to form stable chiral complexes. This property makes it particularly valuable in the field of chiral resolution and asymmetric catalysis, where precise control over stereochemistry is essential .
Properties
IUPAC Name |
(4-benzoyloxy-2,5-dioxooxolan-3-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRMSPXYQFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938790 | |
Record name | 2,5-Dioxooxolane-3,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17637-11-5 | |
Record name | 3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17637-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tartaric anhydride dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017637115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxooxolane-3,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tartaric anhydride dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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